molecular formula C19H23ClN6O B11017061 trans-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide

trans-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide

Cat. No.: B11017061
M. Wt: 386.9 g/mol
InChI Key: RCZUTYRJCUURID-UHFFFAOYSA-N
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Description

trans-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide: is a complex organic compound that features both indole and tetrazole moieties The indole ring is a significant heterocyclic system found in many natural products and drugs, while the tetrazole ring is known for its stability and bioactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the indole and tetrazole precursors. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The tetrazole ring can be introduced through a [2+3] cycloaddition reaction of nitriles with azides .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, such as metal catalysts, to improve reaction efficiency and selectivity. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and reagents, could be applied to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

trans-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indoxyl derivatives.

    Reduction: The nitro group on the indole ring can be reduced to an amine.

    Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indoxyl derivatives, while substitution of the chlorine atom can yield various substituted indole derivatives .

Scientific Research Applications

trans-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of trans-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide involves its interaction with various molecular targets. The indole ring can interact with enzymes and receptors through hydrogen bonding and π-π interactions, while the tetrazole ring can enhance the compound’s stability and bioavailability. These interactions can lead to the inhibition of specific enzymes or the modulation of receptor activity, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar compounds to trans-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide include other indole and tetrazole derivatives. For example:

Properties

Molecular Formula

C19H23ClN6O

Molecular Weight

386.9 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(tetrazol-1-ylmethyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C19H23ClN6O/c20-16-5-6-18-17(9-16)15(10-22-18)7-8-21-19(27)14-3-1-13(2-4-14)11-26-12-23-24-25-26/h5-6,9-10,12-14,22H,1-4,7-8,11H2,(H,21,27)

InChI Key

RCZUTYRJCUURID-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN2C=NN=N2)C(=O)NCCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

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